molecular formula C19H16BrNO4 B4895013 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide

5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide

Cat. No. B4895013
M. Wt: 402.2 g/mol
InChI Key: YSTPJGVOFKONLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide, also known as BDF, is a compound that has been widely studied for its potential as a therapeutic agent. BDF belongs to the class of compounds known as furanocoumarins, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been studied extensively for its potential as a therapeutic agent. Research has shown that this compound possesses anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to possess anti-viral properties and has been studied for its potential as a treatment for viral infections such as HIV and hepatitis B.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide is not fully understood, but research has suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. This compound has also been shown to inhibit the activity of certain inflammatory mediators, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of certain viral enzymes, such as reverse transcriptase and integrase, which are involved in the replication of viral DNA.
Biochemical and Physiological Effects:
Research has shown that this compound possesses a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that it possesses a wide range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, this compound has been shown to possess relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another area of research is to study the potential of this compound as a treatment for viral infections, such as HIV and hepatitis B. Additionally, research could focus on developing new synthesis methods to improve the yield and purity of this compound. Overall, the potential of this compound as a therapeutic agent makes it a promising area of research for the future.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a catalyst to form a diester intermediate. This intermediate is then converted to the corresponding acid and reacted with 2,4-dimethoxyaniline to form the desired product, this compound. The yield of this synthesis method is reported to be around 56%.

properties

IUPAC Name

5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4/c1-23-14-7-8-15(18(11-14)24-2)21-19(22)17-10-9-16(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPJGVOFKONLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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